molecular formula C13H19N3O4S B7053615 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide

Cat. No.: B7053615
M. Wt: 313.37 g/mol
InChI Key: RFPRVDPLWCNCSW-UHFFFAOYSA-N
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Description

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is a synthetic organic compound that features a thiazolidine ring with a sulfone group, a methoxypyridine moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide typically involves multiple steps:

  • Formation of the Thiazolidine Ring: : The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions

  • Attachment of the Methoxypyridine Moiety: : The methoxypyridine group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a halogenated pyridine derivative with a methoxy group donor, such as sodium methoxide.

  • Formation of the Propanamide Backbone: : The final step involves the coupling of the thiazolidine-sulfone intermediate with the methoxypyridine derivative through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to remove the sulfone group, reverting it to a thiazolidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The thiazolidine ring and methoxypyridine moiety may bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(pyridin-3-yl)-N-methylpropanamide: Lacks the methoxy group, which may affect its binding affinity and activity.

    3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-chloropyridin-3-yl)-N-methylpropanamide: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of the methoxy group in 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its class.

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(6-methoxypyridin-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-15(11-4-5-12(20-2)14-10-11)13(17)6-8-16-7-3-9-21(16,18)19/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPRVDPLWCNCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)OC)C(=O)CCN2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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